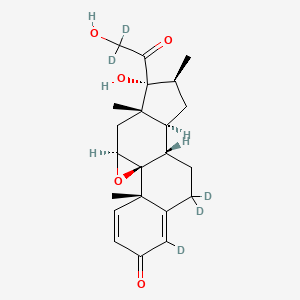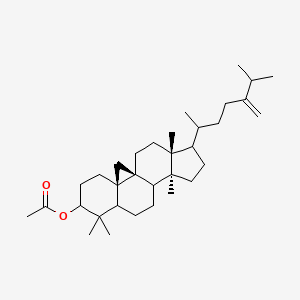![molecular formula C26H41NO2 B12426274 N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide, also known as (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide, is a compound with the molecular formula C26H41NO2 and a molecular weight of 399.6092 g/mol . This compound is a derivative of linoleic acid and is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the amide linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide typically involves the reaction of linoleic acid with 3-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Activation of Linoleic Acid: Linoleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated linoleic acid is then reacted with 3-methoxybenzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide chain can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be reduced to the corresponding saturated amide using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: NaH in dimethylformamide (DMF), alkyl halides in anhydrous conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby modulating the release of neurotransmitters and exerting analgesic, anti-inflammatory, and neuroprotective effects .
Comparación Con Compuestos Similares
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)linoleamide: Similar structure but with different substitution patterns on the benzyl ring.
N-(3-methoxyphenyl)linoleamide: Lacks the methoxy group on the benzyl ring.
N-(3-methoxyphenyl)methyl)stearamide: Saturated analog with no double bonds in the fatty acid chain.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in terms of its specific interactions with FAAH and its potential therapeutic benefits.
Propiedades
Fórmula molecular |
C26H41NO2 |
|---|---|
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28) |
Clave InChI |
BMQBTHWVNBJSPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


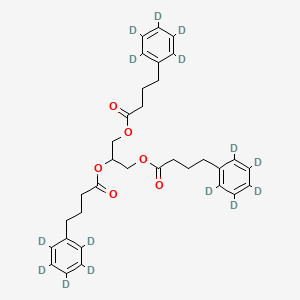
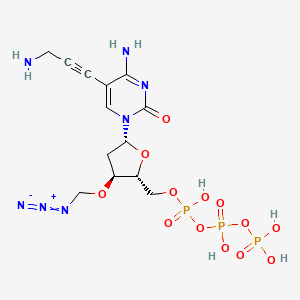

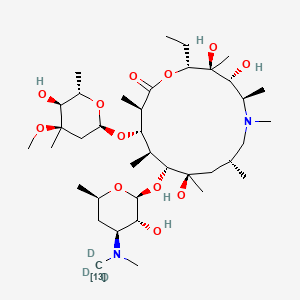
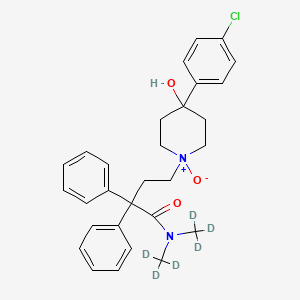
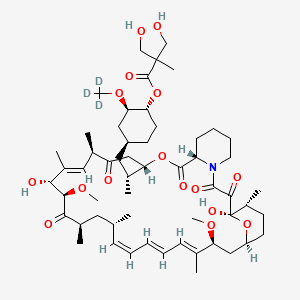
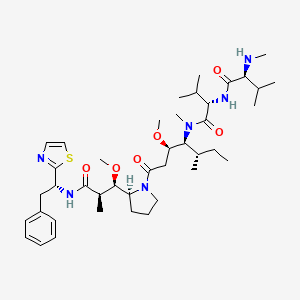
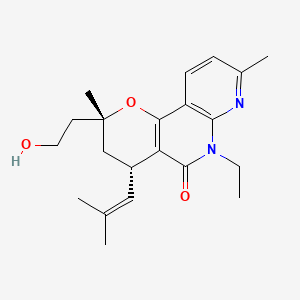
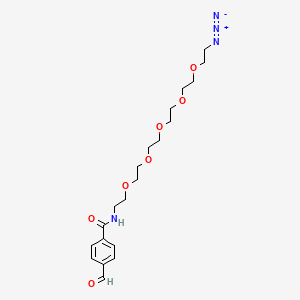
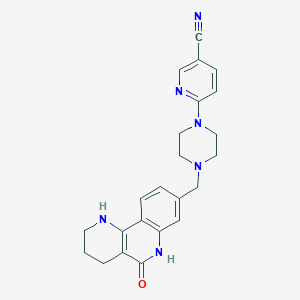
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
